molecular formula C10H9FO2 B14085270 Methyl 3-ethenyl-2-fluorobenzoate

Methyl 3-ethenyl-2-fluorobenzoate

Cat. No.: B14085270
M. Wt: 180.17 g/mol
InChI Key: KHANXDDTPLEGFD-UHFFFAOYSA-N
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Description

Methyl 3-ethenyl-2-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a fluorine atom, and an ethenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethenyl-2-fluorobenzoate can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a boronic acid or ester and a halogenated aromatic compound in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide, and the reaction is carried out under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethenyl-2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates with different functional groups.

Scientific Research Applications

Methyl 3-ethenyl-2-fluorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes or bioactive compounds.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 3-ethenyl-2-fluorobenzoate depends on its specific application. In organic synthesis, it acts as a building block that can undergo various transformations to yield desired products. The molecular targets and pathways involved would vary based on the specific reactions and conditions employed.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-fluorobenzoate: Lacks the ethenyl group, making it less versatile in certain synthetic applications.

    Methyl 2-fluorobenzoate: The position of the fluorine atom differs, affecting its reactivity and applications.

    Methyl 4-fluorobenzoate: Similar structure but with the fluorine atom in the para position, leading to different chemical properties.

Uniqueness

Methyl 3-ethenyl-2-fluorobenzoate is unique due to the presence of both an ethenyl group and a fluorine atom on the benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and material science.

Properties

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

methyl 3-ethenyl-2-fluorobenzoate

InChI

InChI=1S/C10H9FO2/c1-3-7-5-4-6-8(9(7)11)10(12)13-2/h3-6H,1H2,2H3

InChI Key

KHANXDDTPLEGFD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1F)C=C

Origin of Product

United States

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